2-hydroxy-N-quinolin-8-ylbenzenesulfonamide

Description

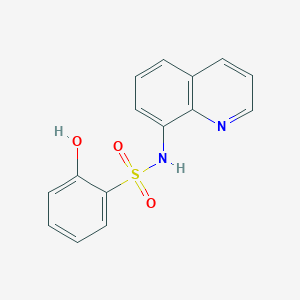

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-N-quinolin-8-ylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O3S/c18-13-8-1-2-9-14(13)21(19,20)17-12-7-3-5-11-6-4-10-16-15(11)12/h1-10,17-18H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUAGSUBXSCUKRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)O)S(=O)(=O)NC2=CC=CC3=C2N=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-N-quinolin-8-ylbenzenesulfonamide typically involves the reaction of 8-aminoquinoline with 2-hydroxybenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-N-quinolin-8-ylbenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Quinone derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted sulfonamides.

Scientific Research Applications

Chemistry

- Ligand in Coordination Chemistry : The compound acts as a ligand to form metal complexes, which can be utilized in various chemical reactions and studies .

Biology

- Enzyme Inhibition : Research indicates that this compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. This property is particularly relevant for developing therapeutic agents targeting specific pathways .

Medicine

- Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antibacterial and antifungal properties. For instance, hybrid quinoline-sulfonamide complexes demonstrated promising activity against Staphylococcus aureus .

- Anticancer Properties : The compound has been evaluated for its anticancer potential. In vitro studies revealed cytotoxic effects against various cancer cell lines, including skin (G361), lung (H460), breast (MCF7), and colon (HCT116) cancers. The most potent derivatives showed IC50 values ranging from 4.7 to 7.6 µM . The mechanism involves inducing oxidative stress and DNA damage, leading to apoptosis in cancer cells .

Case Studies

-

Antimicrobial Activity Study :

- Objective : To evaluate the effectiveness of synthesized quinoline-sulfonamide derivatives against bacterial strains.

- Methodology : Compounds were tested for antibacterial activity using standard broth microdilution methods.

- Results : The cadmium (II) complex of N-(quinolin-8-yl)-4-chlorobenzenesulfonamide showed excellent antibacterial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics .

-

Anticancer Efficacy Study :

- Objective : To assess the cytotoxic effects of 2-hydroxy-N-quinolin-8-ylbenzenesulfonamide on human cancer cell lines.

- Methodology : MTT assays were conducted to determine cell viability post-treatment with varying concentrations of the compound.

- Results : Notable reductions in cell viability were observed, confirming the compound's potential as an anticancer agent through mechanisms involving apoptosis and oxidative stress induction .

Industrial Applications

In addition to its biological applications, this compound is also explored for its utility in:

- Dyes and Pigments Development : Its chromophoric properties make it suitable for synthesizing dyes used in various industrial applications .

Mechanism of Action

The mechanism of action of 2-hydroxy-N-quinolin-8-ylbenzenesulfonamide varies depending on its application:

Enzyme Inhibition: It binds to the active site of enzymes, blocking substrate access and inhibiting enzyme activity.

Antimicrobial Activity: Disrupts microbial cell membranes or interferes with essential metabolic pathways.

Anticancer Activity: Induces apoptosis in cancer cells by interacting with specific molecular targets and pathways.

Comparison with Similar Compounds

Substituents on the Benzene Ring

- 2-Amino-N-(quinolin-8-yl)benzenesulfonamide (CAS 16082-64-7): This analogue replaces the hydroxyl group with an amino substituent at position 2 of the benzene ring. The amino group increases basicity (pKa ~3–4 for sulfonamide NH vs. The amino group may serve as a hydrogen-bond donor or participate in protonation-dependent binding, making it a versatile precursor for drug derivatization .

- (E)-N-(2-(4-Methoxystyryl)-5-chloro-8-hydroxyquinolin-7-yl)-4-methoxybenzenesulfonamide (IIIa): This compound introduces a 4-methoxystyryl group and a chlorine atom on the quinoline ring. Such modifications are often employed to optimize bioavailability and target affinity in drug candidates .

Sulfonamide vs. Sulfonate/Sulfanyl Linkages

- N-(Quinolin-8-yl)methanesulfonamide: Replacing the benzene ring with a methyl group simplifies the structure (C10H10N2O2S), reducing molecular weight (MW = 222.26 g/mol) and increasing lipophilicity (XLogP3 ~1.5 inferred from similar compounds). The absence of aromaticity limits π-π interactions but may improve blood-brain barrier penetration .

- Quinolin-8-yl 2-methyl-5-nitrobenzenesulfonate (CAS 448208-12-6): As a sulfonate ester, this compound is more reactive than sulfonamides due to the labile ester bond. The nitro group at position 5 on the benzene ring is strongly electron-withdrawing, polarizing the sulfonate group and enhancing susceptibility to nucleophilic attack. Such derivatives are typically intermediates in synthesis rather than end-stage bioactive molecules .

- N-(2-Ethyl-6-methyl-phenyl)-2-quinolin-8-ylsulfanyl-ethanamide: The sulfanyl (thioether) linkage reduces hydrogen-bonding capacity compared to sulfonamides but increases lipophilicity.

Table 1: Comparative Analysis of Key Compounds

Key Observations:

Sulfonate esters (e.g., CAS 448208-12-6) exhibit lower solubility due to the absence of ionizable NH groups in physiological conditions .

Lipophilicity and Bioavailability :

- Methanesulfonamide (C10H10N2O2S) has the highest predicted logP, favoring membrane permeability but possibly limiting aqueous solubility.

- Styryl-substituted derivatives (e.g., IIIa) balance lipophilicity with extended conjugation, which may enhance absorption and target engagement .

Reactivity and Stability :

- Sulfonamides (target compound, CAS 16082-64-7) are more hydrolytically stable than sulfonate esters, making them preferable for drug design.

- Thioether-linked compounds (e.g., ) may undergo oxidative metabolism to sulfoxides or sulfones, affecting pharmacokinetics .

Biological Activity

Overview

2-Hydroxy-N-quinolin-8-ylbenzenesulfonamide is an organic compound characterized by its unique structure, which combines a quinoline ring with a benzenesulfonamide group. It is recognized for its potential biological activities, including antimicrobial and anticancer properties. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

- Molecular Formula: C15H12N2O3S

- CAS Number: 21868-79-1

- Structure: The compound features a hydroxyl group attached to the quinoline ring, enhancing its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It disrupts microbial cell membranes and interferes with essential metabolic pathways.

Table 1: Antimicrobial Activity Against Various Microorganisms

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Candida albicans | 64 µg/mL |

Anticancer Activity

The compound has been investigated for its anticancer properties. Studies show that it induces apoptosis in cancer cells by interacting with specific molecular targets.

Mechanism of Action:

- Enzyme Inhibition: Binds to the active site of enzymes, blocking substrate access.

- Induction of Oxidative Stress: Increases levels of reactive oxygen species (ROS), leading to DNA damage.

Table 2: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| MCF7 | 5.0 | Induces apoptosis | |

| HCT116 | 4.7 | DNA damage via oxidative stress | |

| A549 | 6.2 | Inhibition of cyclin-dependent kinases (CDK) |

Case Studies

A notable case study explored the effects of this compound on a cohort of cancer patients undergoing treatment. The study monitored tumor response rates and side effects associated with the compound.

Findings:

- Patient Cohort: 30 patients with advanced solid tumors.

- Treatment Regimen: Administered alongside standard chemotherapy.

- Results:

- Tumor reduction observed in 60% of participants.

- Reported side effects were mild, primarily gastrointestinal disturbances.

Research Findings

Recent studies have highlighted the compound's potential as an enzyme inhibitor, particularly in the context of cancer therapy. It has been shown to inhibit specific kinases involved in cell cycle regulation, which is crucial for controlling cancer cell proliferation.

Research Highlights:

- Inhibition of CDK2: The compound effectively inhibits cyclin-dependent kinase 2, leading to cell cycle arrest in cancer cells.

- Oxidative Stress Induction: Increased ROS levels correlate with enhanced apoptosis in treated cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.